Famprofazone-d3

Description

BenchChem offers high-quality Famprofazone-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Famprofazone-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

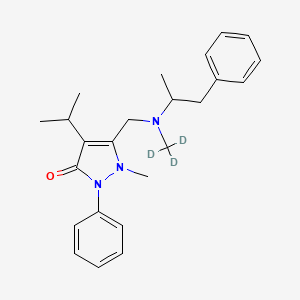

Structure

3D Structure

Properties

Molecular Formula |

C24H31N3O |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |

InChI |

InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |

InChI Key |

GNUXVOXXWGNPIV-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C)C(C)CC3=CC=CC=C3 |

Canonical SMILES |

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Famprofazone-d3 CAS number and physical properties

Stable Isotope Labeled Internal Standard for Forensic & Clinical Bioanalysis

Executive Summary

Famprofazone-d3 is the stable deuterium-labeled isotope of Famprofazone, a pyrazolone-derivative non-steroidal anti-inflammatory drug (NSAID). It serves as a critical Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS and GC-MS). Its primary application lies in forensic toxicology and anti-doping analysis, where it is used to differentiate legitimate pharmaceutical intake of Famprofazone from illicit Methamphetamine abuse. Because Famprofazone metabolizes into Methamphetamine and Amphetamine in vivo, the precise quantification of the parent compound using Famprofazone-d3 is the only definitive method to validate the "medicinal defense" in positive drug tests.

Chemical Identity & Physical Properties

Famprofazone-d3 is chemically modified to contain three deuterium atoms (

Table 1: Physicochemical Specifications

| Property | Data |

| Chemical Name | Famprofazone-d3 |

| CAS Number | 1346601-05-5 |

| Unlabeled Parent CAS | 22881-35-2 |

| Molecular Formula | |

| Molecular Weight | 380.54 g/mol (Parent: 377.52 g/mol ) |

| Exact Mass | ~380.266 Da |

| Appearance | White to Off-White Solid / Powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform |

| Purity (Isotopic) | Typically |

| Storage Condition | -20°C, Hygroscopic, Light Sensitive |

| SMILES (Parent) | CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |

Note on CAS: The CAS number 1346601-05-5 is specific to the deuterated form. Researchers must verify the Certificate of Analysis (CoA) for the specific position of the deuterium label (e.g., N-methyl-d3 vs. isopropyl-d3), as this affects fragmentation patterns in MS/MS.

Applications in Bioanalysis & Forensics[2][3][4]

The "Gewodin" Defense Mechanism

Famprofazone is a component of the analgesic medication Gewodin. Upon ingestion, it undergoes metabolic N-dealkylation to produce Methamphetamine and Amphetamine . This metabolic conversion creates a significant challenge in workplace drug testing and anti-doping control, as a user may test positive for illicit stimulants.

The Role of Famprofazone-d3: To prove the origin of the methamphetamine is pharmaceutical (Famprofazone) rather than illicit, the laboratory must detect the parent compound (Famprofazone) in the urine or blood. Famprofazone-d3 is added to the sample as an Internal Standard to normalize extraction efficiency and matrix effects, ensuring accurate quantification of the parent drug.

Analytical Methodology (LC-MS/MS)

The following workflow describes the standard protocol for quantifying Famprofazone using the d3-standard.

Protocol: Isotope Dilution Mass Spectrometry

-

Sample Preparation:

-

Aliquot 200

L of urine/plasma. -

Spike: Add 20

L of Famprofazone-d3 working solution (e.g., 1 -

Extraction: Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) or Solid Phase Extraction (SPE) with mixed-mode cation exchange cartridges.

-

Dry & Reconstitute: Evaporate solvent under

and reconstitute in Mobile Phase A/B (50:50).

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

-

MS/MS Detection (MRM Mode):

-

Analyte (Famprofazone): Monitor transition

(Quantifier) and -

Internal Standard (Famprofazone-d3): Monitor transition

(or corresponding shifted fragment).

-

Metabolic Pathway & Mechanistic Logic

Understanding the metabolism is vital for interpreting why Famprofazone-d3 is distinct from Methamphetamine-d5. Famprofazone acts as a "masked" precursor.

Figure 1: Metabolic degradation of Famprofazone yielding Methamphetamine. Famprofazone-d3 tracks the blue parent node, distinguishing it from direct Methamphetamine intake.

Handling, Stability & Safety

Storage Protocols

-

Temperature: Store neat standard at -20°C or lower.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.

-

Solution Stability: Stock solutions in methanol are generally stable for 12 months at -20°C. Working solutions should be prepared fresh weekly.

Solubility & Reconstitution

Famprofazone-d3 is lipophilic.[1]

-

Preferred Solvent: Methanol or Acetonitrile.

-

Water Solubility: Poor. Do not attempt to dissolve directly in 100% aqueous buffers; dissolve in organic solvent first, then dilute.

Safety Hazards

-

Toxicity: Treat as a potent bioactive compound (NSAID/Stimulant precursor).

-

Handling: Use in a fume hood with nitrile gloves.

-

Regulatory: While Famprofazone itself is not a Schedule I drug in all jurisdictions, its metabolites are controlled substances. Documentation of "Reference Standard Use" is required for compliance.

References

-

LGC Standards . (n.d.). Famprofazone-D3 Product Data Sheet. Retrieved from

-

Toronto Research Chemicals . (n.d.).[2] Famprofazone-d3 (CAS 1346601-05-5).[3][4][5][6] Retrieved from

- Cody, J. T. (2002). "Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results." Journal of Occupational and Environmental Medicine, 44(5), 435-450.

- Oh, E. S., et al. (1992). "Plasma and urinary concentrations of methamphetamine after oral administration of famprofazone to man." Xenobiotica, 22(3), 377-384.

-

Chan, K. H., et al. (2010). "Famprofazone use can be misinterpreted as methamphetamine abuse."[7] Journal of Analytical Toxicology, 34(6), 347-353.

Sources

- 1. institucional.ufrrj.br [institucional.ufrrj.br]

- 2. biomall.in [biomall.in]

- 3. Famprofazone-d3 (CAS No. 1346601-05-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Famprofazone-D₃ | TRC-F102352-25MG | LGC Standards [lgcstandards.com]

- 6. CAS#:1870486-45-5 | 4-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol | Chemsrc [chemsrc.com]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on Famprofazone-d3 Stable Isotope Labeled Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis

Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone series, possessing analgesic, anti-inflammatory, and antipyretic properties.[1][2] A significant aspect of its metabolism is the conversion of 15-20% of an oral dose into methamphetamine, which can lead to positive results in amphetamine drug tests.[1] The metabolic pathway of Famprofazone is complex, involving N-dealkylation, beta-hydroxylation, and p-hydroxylation, resulting in various metabolites.[3][4]

Accurate quantification of Famprofazone and its metabolites in biological matrices is paramount for pharmacokinetic and metabolic studies. However, bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations arising from sample preparation, matrix effects, and instrument response.[5] To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[6] An ideal IS mimics the analyte's chemical and physical properties, co-eluting and experiencing similar ionization effects.[5] Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based assays.[7][8] They share near-identical physicochemical properties with the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for analytical variability.[5][7]

This guide focuses on Famprofazone-d3, a deuterium-labeled analog of Famprofazone, designed to serve as a robust internal standard for the precise and accurate quantification of Famprofazone in complex biological samples.

The Rationale for Deuterium Labeling: Why Famprofazone-d3?

The use of a stable isotope-labeled internal standard is crucial for correcting inter-individual variability in the recovery of analytes from patient plasma samples in quantitative LC-MS/MS analysis.[7] Famprofazone-d3 is an ideal internal standard for several key reasons:

-

Co-elution with the Analyte: Due to its structural identity with Famprofazone, Famprofazone-d3 exhibits nearly identical chromatographic behavior, ensuring it co-elutes with the unlabeled drug. This is critical for effective compensation of matrix effects that can occur during the elution from the chromatography column.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant source of error in LC-MS analysis.[5] As Famprofazone-d3 has the same ionization efficiency as Famprofazone, it is affected by matrix effects in the same way, allowing for accurate correction of the analyte signal.

-

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, the use of Famprofazone-d3 as an internal standard significantly enhances the accuracy and precision of the quantitative analysis.[5]

-

Minimal Isotopic Effect: Deuterium labeling at a stable position within the molecule ensures that the isotopic effect on fragmentation patterns in the mass spectrometer is minimal and predictable. A mass difference of three or more mass units is generally recommended for small molecules to avoid spectral overlap.[8]

Synthesis and Characterization of Famprofazone-d3

The synthesis of Famprofazone-d3 requires careful consideration to ensure the deuterium labels are placed on non-exchangeable positions.[8] Placing labels on heteroatoms like oxygen or nitrogen should be avoided as they can readily exchange with protons from the solvent.[8]

Proposed Synthetic Workflow

A potential synthetic route for Famprofazone-d3 could involve the use of deuterated precursors. For instance, a deuterated analog of a key intermediate could be employed in the final steps of the Famprofazone synthesis.

Caption: A generalized workflow for the synthesis of Famprofazone-d3.

Characterization and Quality Control

Once synthesized, the Famprofazone-d3 reference standard must undergo rigorous characterization to confirm its identity, purity, and stability. This is a critical step in the validation of any analytical method.[9]

| Parameter | Methodology | Acceptance Criteria |

| Identity Confirmation | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the molecular formula and structure, including the position of the deuterium labels. |

| Chemical Purity | High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS) | ≥ 98% purity.[10] |

| Isotopic Purity | Mass Spectrometry (MS) | ≥ 99% isotopic enrichment. |

| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | Within limits specified by regulatory guidelines (e.g., ICH Q3C). |

| Water Content | Karl Fischer Titration | Report value. |

| Stability | Long-term and accelerated stability studies under various storage conditions. | No significant degradation observed over the defined study period. Famprofazone is typically stored at -20°C.[2][10] |

Application of Famprofazone-d3 in a Validated LC-MS/MS Method

The primary application of Famprofazone-d3 is as an internal standard in LC-MS/MS methods for the quantification of Famprofazone in biological matrices such as plasma or urine.

Experimental Protocol: Quantitative Analysis of Famprofazone

-

Sample Preparation:

-

To 100 µL of biological matrix (e.g., plasma), add 10 µL of Famprofazone-d3 internal standard working solution (concentration to be optimized).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Monitor the specific precursor-to-product ion transitions for both Famprofazone and Famprofazone-d3.

-

Caption: Workflow for the quantitative analysis of Famprofazone using Famprofazone-d3 as an internal standard.

Method Validation

The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH) to ensure its reliability.[11] Key validation parameters include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[12]

-

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11][12]

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Stability: Stability of the analyte and internal standard in the biological matrix under different storage and handling conditions.

Conclusion

Famprofazone-d3 is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as a stable isotope-labeled internal standard ensures the development of robust, accurate, and precise LC-MS/MS methods for the quantification of Famprofazone. The comprehensive characterization and validation of this reference standard are paramount to generating high-quality data that can withstand regulatory scrutiny and contribute to a deeper understanding of the pharmacokinetics and metabolism of Famprofazone.

References

-

Famprofazone - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. (n.d.). Retrieved February 23, 2026, from [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

Famprofazone | C24H31N3O | CID 3326 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

-

Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.). Retrieved February 23, 2026, from [Link]

-

Stereoselective metabolism of famprofazone in humans: N-dealkylation and beta- and p-hydroxylation - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]

-

Famprofazone | CAS:22881-35-2 | High Purity | Manufacturer BioCrick. (n.d.). Retrieved February 23, 2026, from [Link]

-

Famprofazone, (R)- | C24H31N3O | CID 51892430 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

-

Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Retrieved February 23, 2026, from [Link]

-

Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org. (n.d.). Retrieved February 23, 2026, from [Link]

-

Method validation in pharmaceutical analysis: from theory to practical optimization. (2026, January 8). Retrieved February 23, 2026, from [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18). Retrieved February 23, 2026, from [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Retrieved February 23, 2026, from [Link]

-

Metabolic profile of famprofazone following multidose administration. - Semantic Scholar. (n.d.). Retrieved February 23, 2026, from [Link]

-

Metabolic profile of famprofazone following multidose administration - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]

-

Stable Isotope-labeled Standards - Amerigo Scientific. (n.d.). Retrieved February 23, 2026, from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved February 23, 2026, from [Link]

-

Metabolic Profile of Famprofazone Following Multidose Administration - ResearchGate. (2025, August 9). Retrieved February 23, 2026, from [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - MDPI. (2022, January 18). Retrieved February 23, 2026, from [Link]

-

L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal - Heavy Water Board. (n.d.). Retrieved February 23, 2026, from [Link]

-

Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 6). Retrieved February 23, 2026, from [Link]

Sources

- 1. Famprofazone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stereoselective metabolism of famprofazone in humans: N-dealkylation and beta- and p-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic profile of famprofazone following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 10. Famprofazone | CAS:22881-35-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. qbdgroup.com [qbdgroup.com]

- 12. pharmaerudition.org [pharmaerudition.org]

Famprofazone-d3 as the Definitive Internal Standard in Forensic Toxicology: Navigating the Analytical Complexities of a Methamphetamine Precursor

Executive Summary & Core Directive

In forensic toxicology, interpreting positive amphetamine and methamphetamine results is fraught with analytical and legal complexities. One of the most significant confounding variables is the ingestion of legal, over-the-counter medications that act as metabolic precursors to illicit substances. Famprofazone, a non-steroidal anti-inflammatory and analgesic drug (commonly found in multi-ingredient formulations like Gewodin), is a prime example. Upon ingestion, famprofazone is hepatically metabolized into both methamphetamine and amphetamine[1].

To differentiate legitimate famprofazone use from illicit methamphetamine abuse, toxicologists must accurately quantify the parent drug alongside the chiral profiles of its metabolites. Herein lies the critical role of famprofazone-d3 . While famprofazone acts as the precursor to these illicit substances, famprofazone-d3 serves as the indispensable isotopically labeled internal standard (IS) required for its definitive forensic quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

This technical guide details the metabolic pathways of famprofazone, the mechanistic rationale for employing famprofazone-d3 in isotope dilution mass spectrometry (IDMS), and field-proven experimental protocols for complex biological matrices.

Mechanistic Grounding: Metabolism and Chiral Inversion

The forensic differentiation between famprofazone administration and illicit methamphetamine use relies heavily on enantiomeric profiling. Illicit methamphetamine is predominantly the d-enantiomer (or a racemic mixture), whereas certain medicinal products contain l-methamphetamine.

When famprofazone is ingested, it undergoes N-dealkylation mediated by cytochrome P450 enzymes. This cleavage yields 3-hydroxymethyl-propyphenazone and methamphetamine, the latter of which is further N-demethylated to amphetamine[3]. Crucially, the metabolism of famprofazone produces bothd- and l-enantiomers of methamphetamine and amphetamine. Pharmacokinetic data indicates that the proportion of l-methamphetamine exceeds that of its d-enantiomer from the first sample collected, often starting at approximately 70% l-methamphetamine and increasing over time[4].

Caption: Metabolic pathway of famprofazone yielding methamphetamine and amphetamine enantiomers.

The Analytical Imperative of Famprofazone-d3 (Isotope Dilution)

In mass spectrometry, particularly LC-ESI-MS/MS, the ionization of target analytes is highly susceptible to matrix effects—endogenous compounds co-eluting with the analyte can cause severe ion suppression or enhancement[5]. Furthermore, sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) inherently suffer from variable recovery rates.

To establish a self-validating analytical system, 2[2] is introduced at the earliest stage of sample preparation. Because famprofazone-d3 shares the exact physicochemical properties of the unlabeled precursor (differing only by three deuterium atoms, shifting its mass by +3 Da), it experiences identical extraction losses, chromatographic retention times, and ionization efficiencies. By measuring the peak area ratio of famprofazone to famprofazone-d3, the protocol mathematically cancels out these variables. This causality ensures that a calculated concentration is an absolute truth, not an artifact of matrix suppression or extraction inefficiency.

Experimental Protocols: Extraction and LC-MS/MS Analysis

Forensic toxicologists frequently encounter highly complex matrices, such as postmortem liver tissue or bone marrow, especially when standard fluids (blood/urine) are unavailable due to decomposition[6]. The following protocol synthesizes validated methodologies for the extraction and quantification of famprofazone using its deuterated IS.

Step 1: Sample Preparation and Enzymatic Dispersion

For rigid matrices (e.g., liver or bone marrow), mechanical grinding often results in analyte loss and excessive frictional heat, which can volatilize amphetamines.

-

Weigh 500 mg of biological tissue into a homogenization tube.

-

Add 500 ng/g of famprofazone-d3 (Internal Standard), alongside methamphetamine-d5 and amphetamine-d5.

-

Introduce a collagenase enzyme solution (buffered at pH 7.4) and incubate at 37°C for 2 hours with gentle agitation. This 7[7] achieves >90% cell breakdown without degrading the lipophilic famprofazone.

Step 2: Clean-up and Extraction (LLE/SPE)

-

For liquid extracts or 5[5] (200 µL), perform protein precipitation using cold acetonitrile, followed by centrifugation.

-

Transfer the supernatant to a mixed-mode cation exchange (MCX) SPE cartridge. Alternatively, perform LLE using methyl tert-butyl ether (MTBE) adjusted to an alkaline pH (pH 9.5) to ensure the basic nitrogen of famprofazone remains un-ionized and highly lipophilic.

-

Elute the analytes, evaporate under a gentle nitrogen stream at low temperature (<40°C to prevent volatilization of amphetamine metabolites), and reconstitute in the LC mobile phase.

Step 3: LC-MS/MS Acquisition

-

Inject 1–5 µL onto a sub-2 µm C18 UHPLC column (e.g., 100 x 2.1 mm) maintained at 30°C.

-

Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+) using Multiple Reaction Monitoring (MRM)[8].

Caption: Step-by-step forensic LC-MS/MS workflow utilizing famprofazone-d3 as an internal standard.

Data Presentation: Method Validation Parameters

The integration of famprofazone-d3 ensures robust validation metrics across various matrices. The tables below summarize quantitative data derived from recent forensic toxicological studies.

Table 1: Validated Method Parameters for Famprofazone Analysis

| Matrix | Extraction Method | Linear Range | Limit of Quantification (LOQ) | Precision (CV%) | Bias / Accuracy |

| Blood | LLE (MTBE) | 0.05 – 500 ng/mL | 0.05 ng/mL | 7 – 18% | ± 15% |

| Liver | Enzymatic + SPE | 5 – 1000 ng/g | 5 ng/g | ≤ 10% | ≤ 13% |

| Bone Marrow | Enzymatic + LLE | 100 – 2000 ng/g | 100 ng/g | < 4.6% | < 4.6% |

Table 2: LC-MS/MS MRM Transitions (ESI+)

| Analyte | Precursor Ion [M+H]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Famprofazone | 378.2 | 175.1 | 229.1 |

| Famprofazone-d3 | 381.2 | 175.1 | 232.1 |

| Methamphetamine | 150.1 | 91.1 | 119.1 |

| Amphetamine | 136.1 | 91.1 | 119.1 |

Note: Chiral separation requires a specialized pre-column derivatization (e.g., using Marfey's reagent or N-trifluoroacetyl-l-prolyl chloride) or a chiral stationary phase to resolve d- and l-enantiomers.

Conclusion

The forensic identification of famprofazone ingestion is a highly specialized task that prevents the misclassification of legal analgesic use as illicit methamphetamine consumption. By leveraging famprofazone-d3 as a deuterated internal standard, toxicologists establish a self-validating analytical framework. This approach neutralizes matrix effects in complex postmortem tissues, ensures high-fidelity recovery tracking, and upholds the strict E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards required in a court of law.

References

- Postmortem analysis of famprofazone and its metabolites, methamphetamine and amphetamine, in porcine bone marrow - PubMed (NIH).

- Metabolic Profile of Amphetamine and Methamphetamine Following Administration of the Drug Famprofazone - Oxford Academic.

- Determination of famprofazone, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed (NIH).

- A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - ANTISEL.

- Identification of New Urinary Metabolites of Famprofazone in Humans - Oxford Academic.

- Analytical CHEMISTRY - TSI Journals.

- Famprofazone-d3 - Pharmaffili

Sources

- 1. institucional.ufrrj.br [institucional.ufrrj.br]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. antisel.gr [antisel.gr]

- 6. Postmortem analysis of famprofazone and its metabolites, methamphetamine and amphetamine, in porcine bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of famprofazone, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

Technical Guide: Isotopic Purity Specifications for Famprofazone-d3

Executive Summary: The Forensic "Trojan Horse"

Famprofazone is a pyrazolone-derivative non-steroidal anti-inflammatory drug (NSAID) found in analgesic formulations like Gewodin.[1] Its critical importance in forensic toxicology lies in its metabolic pathway: Famprofazone metabolizes into Methamphetamine (MA) and Amphetamine (AM) in the human body.[2][3]

This creates a "Trojan Horse" scenario where a legal analgesic triggers a positive result for illicit Schedule II stimulants. To differentiate between illicit methamphetamine abuse and legitimate famprofazone ingestion, laboratories must quantify the parent molecule (Famprofazone) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide defines the rigorous Isotopic Purity Specifications for Famprofazone-d3 , the deuterated internal standard (IS) required for this analysis. It moves beyond basic "Certificate of Analysis" data to explain the causality of purity failures and provides a self-validating protocol for laboratory implementation.

Part 1: Chemical Context & The Metabolic Necessity

To understand the specifications, one must understand the molecule's fate. Famprofazone is not merely an analyte; it is a precursor.

The Metabolic Pathway

Upon ingestion, the N-C bond linking the pyrazolone core to the amphetamine moiety is cleaved (N-dealkylation).

Figure 1: Metabolic degradation of Famprofazone.[4] The analytical challenge is quantifying the blue node (Parent) without interference from the red nodes (Metabolites) or the Internal Standard.

The Role of Famprofazone-d3

In LC-MS/MS, matrix effects (ion suppression/enhancement) in urine or plasma are severe. An isotopically labeled internal standard (SIL-IS) is mandatory to normalize these variations. Famprofazone-d3 must behave identically to the analyte during extraction and ionization but remain spectrally distinct during detection.

Part 2: Critical Isotopic Purity Specifications

A standard Certificate of Analysis (CoA) listing "Chemical Purity: >98%" is insufficient for trace-level forensic analysis. The following specifications are non-negotiable for high-sensitivity assays.

Specification Table

| Parameter | Critical Specification | Scientific Rationale |

| Chemical Purity | Prevents non-isobaric contaminants that foul the column or suppress ionization. | |

| Isotopic Enrichment | High average deuteration ensures the mass shift is maintained. | |

| Unlabeled Contribution ( | The most critical parameter. | |

| Isotopic Distribution | Ideally, the distribution should be mono-isotopic ( | |

| Label Position | Stable Methyl Group | Must be on a non-exchangeable position (e.g., N-methyl or aromatic ring) to prevent H/D exchange in acidic urine. |

The "Cross-Talk" Phenomenon

The presence of unlabeled (

-

Scenario: You spike 100 ng/mL of IS into a sample.

-

Defect: The IS contains 1%

. -

Result: You have inadvertently added 1 ng/mL of "Analyte" to every sample.

-

Impact: Your blank samples will show a peak (False Positive), and your Lower Limit of Quantification (LLOQ) is compromised.

Figure 2: Mechanism of Isotopic Cross-Talk. Even trace amounts of D0 impurity in the IS directly interfere with the analyte quantification channel.

Part 3: Label Positioning & Structural Integrity

The location of the deuterium label dictates the utility of the standard.

The Two Variants

There are two common synthesis routes for Famprofazone-d3, leading to different labeled positions.

-

Bridge-Labeled (N-CD3): The label is on the methyl group attached to the nitrogen linking the pyrazolone and amphetamine moieties.

-

Pyrazolone-Labeled (N-CD3): The label is on the methyl group attached to the pyrazolone ring (Position 2).

-

Metabolic Consequence:[6] The label remains with the pyrazolone metabolite.

-

Result:Famprofazone-d3

Unlabeled Methamphetamine. -

Utility: Superior for quantifying the parent drug because the label is structurally isolated from the "active" amphetamine moiety.

-

Recommendation: For forensic quantification of Famprofazone to prove ingestion, Pyrazolone-Labeled d3 is preferred to avoid any potential interference with Methamphetamine-d5 internal standards that might be used in the same multiplexed assay.

Part 4: Self-Validating Protocol (The "Zero Sample" Test)

Do not trust the CoA blindly. Every new lot of Famprofazone-d3 must be validated using this protocol before use in casework.

Reagents[5]

-

Blank Matrix: Drug-free human urine (verified negative).

-

IS Working Solution: Famprofazone-d3 at the target concentration (e.g., 100 ng/mL).[7]

-

Analyte Standard: Unlabeled Famprofazone (certified reference material).

The Workflow

Step 1: The Blank Check (System Suitability)

-

Inject pure solvent.

-

Acceptance Criteria: No peaks at the retention time of Famprofazone or Internal Standard.

Step 2: The "Zero Sample" (IS Purity Check)

-

Spike Blank Matrix with IS ONLY (Famprofazone-d3). Do not add unlabeled analyte.

-

Monitor the Analyte Transition (m/z 377.5

91 or 229). -

Calculation: Calculate the area response in the analyte channel.[9]

-

Acceptance Criteria: The response in the analyte channel must be

of the response of the LLOQ (Lower Limit of Quantification).[7]-

Fail: If signal is

LLOQ, the IS contains too much

-

Step 3: The "Reverse Source" Check (Analyte Purity)

-

Spike Blank Matrix with Analyte ONLY at the ULOQ (Upper Limit of Quantification).

-

Monitor the IS Transition (m/z 380.5

91). -

Acceptance Criteria: The response in the IS channel must be negligible (

of the typical IS response).-

Fail: Indicates the analyte has natural isotopes contributing to the IS mass (less common with d3, more common with d1/d2).

-

Figure 3: Decision tree for validating incoming Internal Standard lots.

Part 5: Handling & Stability

Deuterium exchange (H/D exchange) is a chemical risk. Deuteriums placed on acidic positions (e.g., adjacent to carbonyls or on heteroatoms like -OH or -NH) can exchange with Hydrogen from the solvent (water/methanol), effectively "washing off" the label.

-

Storage: Store neat powder at -20°C, protected from light and moisture.

-

Solvent: Dissolve primary stocks in Methanol-d4 (deuterated methanol) if long-term stability is a concern, though Acetonitrile is generally acceptable for methyl-labeled variants.

-

pH Control: Avoid storing working solutions in highly acidic or basic aqueous buffers for extended periods. Prepare fresh daily in mobile phase.

References

-

World Anti-Doping Agency (WADA). (2023). WADA Technical Document - TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.

-

[Link]

-

-

Chan, K. H., et al. (2010).[6] "Famprofazone use can be misinterpreted as methamphetamine abuse."[1][6] Journal of Analytical Toxicology, 34(6), 347-353.

-

[Link]

-

-

National Center for Biotechnology Information (NCBI). (2023). "Famprofazone Compound Summary." PubChem.

-

[Link]

-

-

Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407.

-

[Link]

-

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 37(7), 452–474.

-

[Link]

-

Sources

- 1. Famprofazone | CAS:22881-35-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic profile of famprofazone following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Famprofazone | C24H31N3O | CID 3326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereoselective metabolic study of famprofazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Pharmacokinetics of Famprofazone: Advanced Analytical Strategies Using Deuterated Tracers

The following technical guide details the pharmacokinetics of Famprofazone, focusing on the critical application of deuterated tracers (stable isotope-labeled internal standards) for precise metabolic elucidation and forensic differentiation.

Executive Summary

Famprofazone is a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties, historically used in multi-ingredient formulations like Gewodin. Its metabolic conversion to methamphetamine (MA) and amphetamine (AM) presents a significant challenge in clinical toxicology and workplace drug testing.[1] Standard immunoassays often yield positive results for amphetamines, necessitating rigorous confirmatory testing.

This guide details the pharmacokinetic (PK) profiling of Famprofazone using deuterated tracers (stable isotope-labeled internal standards) and enantioselective gas chromatography-mass spectrometry (GC-MS) . The integration of deuterated analogs (e.g., Methamphetamine-d5, Amphetamine-d6) is not merely for quantification but is the cornerstone of a self-validating analytical system that distinguishes therapeutic use from illicit abuse based on stereochemical signatures.

Mechanistic Pharmacokinetics & Metabolic Pathways

The Metabolic Controversy

Famprofazone is a prodrug that undergoes N-dealkylation to release methamphetamine. The critical pharmacokinetic distinction lies in the stereochemistry .

-

Illicit Methamphetamine: Predominantly the

-enantiomer (potent CNS stimulant). -

Famprofazone Metabolism: Produces a mixture of

- and

Metabolic Flux Diagram

The following diagram illustrates the biotransformation of Famprofazone into its amphetamine metabolites.

Figure 1: Metabolic pathway of Famprofazone to Methamphetamine and Amphetamine, highlighting the integration of deuterated internal standards for analysis.

Experimental Methodology: Deuterated Tracer Protocols[2]

The use of deuterated tracers serves two primary functions:

-

Correction for Matrix Effects: Compensates for ion suppression/enhancement in mass spectrometry.

-

Retention Time Locking: Ensures precise identification of enantiomers in chiral chromatography.

Reagents & Tracer Selection

-

Primary Analyte: Famprofazone (parent), Methamphetamine, Amphetamine.[1][2][3][4][5][6][7][8][9][10]

-

Internal Standards (IS):

- -Methamphetamine-d5: Deuterium atoms typically on the phenyl ring.

- -Amphetamine-d6: Deuterium atoms on the side chain or ring.

-

Note: The IS must be racemic if used in chiral separation to control for both enantiomers, or specific enantiopure IS must be used for each isomer.

Protocol: Enantioselective GC-MS Analysis

This protocol is designed to distinguish Famprofazone intake from illicit abuse.

Step 1: Sample Preparation

-

Aliquot 2 mL of urine into a glass centrifuge tube.

-

Spike with 50 µL of Deuterated IS Working Solution (1 µg/mL of Methamphetamine-d5 and Amphetamine-d6).

-

Adjust pH to >12 using 5M NaOH (to ensure amines are in free-base form).

Step 2: Liquid-Liquid Extraction (LLE)

-

Add 5 mL of extraction solvent (e.g., 1-chlorobutane or hexane:ethyl acetate 9:1).

-

Rotate/shake for 20 minutes.

-

Centrifuge at 2500 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube.

-

Add 100 µL of acidic methanol (MeOH:HCl) to prevent volatilization of amines.

-

Evaporate to dryness under a stream of nitrogen at 40°C.

Step 3: Chiral Derivatization

-

Reagent:(S)-(-)-N-Trifluoroacetylprolyl chloride (L-TPC) .

-

Mechanism:[6] Reacts with amines to form diastereomers, which are separable on a non-chiral GC column.

-

Reconstitute residue in 100 µL ethyl acetate.

-

Add 50 µL of L-TPC reagent.

-

Incubate at 65°C for 15 minutes.

-

Cool and inject into GC-MS.

Step 4: GC-MS Parameters

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Ionization: Electron Impact (EI), 70 eV.[4]

-

Acquisition Mode: Selected Ion Monitoring (SIM).[4]

SIM Acquisition Table

Monitor the following ions to ensure specificity and sensitivity.

| Analyte | Target Ion ( | Qualifier Ions ( | Retention Time Window |

| Amphetamine (TPC deriv.) | 237 | 91, 118 | 10.5 - 11.0 min |

| Amphetamine-d6 (IS) | 241 | 96, 123 | Matches Analyte |

| Methamphetamine (TPC deriv.) | 251 | 91, 118 | 12.2 - 12.8 min |

| Methamphetamine-d5 (IS) | 256 | 96, 123 | Matches Analyte |

| Famprofazone | 229 | 91, 286 | 15.0 - 16.0 min |

Data Interpretation & Forensic Logic

The "Self-Validating" Logic

The presence of methamphetamine in urine is not sufficient proof of illicit use. The interpretation relies on the Metabolic Ratio and Enantiomeric Fraction , validated by the deuterated tracer recovery.

Logic Flow:

-

Quantification: Calculate concentration using the ratio of Analyte Area / Deuterated IS Area.

-

Enantiomeric Separation:

-

Illicit Abuse:

-

Famprofazone Use: Presence of both

- and -

Parent Drug: Detection of Famprofazone itself (rare in late urine, common in blood/early urine) definitively proves the source.

-

Analytical Workflow Diagram

Figure 2: Analytical workflow for distinguishing Famprofazone metabolites using chiral derivatization and deuterated internal standards.

Field-Proven Insights & Troubleshooting

Kinetic Isotope Effects (KIE)

While deuterated internal standards are used for quantification, researchers must be aware that if deuterated famprofazone (parent) were used as a mechanistic tracer, the Deuterium Isotope Effect could alter the rate of N-dealkylation.

-

Insight: If the deuterium is placed at the site of metabolic attack (the N-alkyl group), the reaction rate (

) may decrease significantly (primary KIE), potentially altering the observed half-life. -

Application: For standard PK studies, ensure the internal standard (e.g., Methamphetamine-d5) has deuterium on the aromatic ring or positions not involved in the derivatization reaction to avoid chromatographic isotope separation (where the deuterated standard elutes slightly earlier than the analyte).

Chromatographic Isotope Separation

In high-resolution capillary GC, deuterated compounds often elute slightly faster than their non-deuterated counterparts (inverse isotope effect).

-

Critical Control: Do not rely solely on absolute retention time. Use the Relative Retention Time (RRT) to the specific deuterated isomer. Ensure the integration window accounts for this slight shift (typically 0.02 - 0.05 min).

References

-

Cody, J. T. (2002). Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results.[11][13] Journal of Occupational and Environmental Medicine. Link

-

Shin, H. S., et al. (1998). Identification of new urinary metabolites of famprofazone in humans. Journal of Analytical Toxicology. Link

-

Chan, K. H., et al. (2010). Famprofazone Use Can Be Misinterpreted as Methamphetamine Abuse.[7][9][14] Journal of Analytical Toxicology. Link

-

Musshoff, F. (2000). Chromatographic methods for the determination of chiral amphetamine derivatives. Journal of Chromatography B. Link

-

World Anti-Doping Agency (WADA) . (2023). Prohibited List - Stimulants. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of new urinary metabolites of famprofazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic profile of famprofazone following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of famprofazone, amphetamine and methamphetamine in liver samples using enzymatic cell dispersion and SPE-LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Famprofazone as the source of methamphetamine and amphetamine in urine specimen collected during sport competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. institucional.ufrrj.br [institucional.ufrrj.br]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

Advanced Anti-Doping Analysis: Famprofazone-d3 Applications in Differentiating Methamphetamine Origin

[1][2]

Executive Summary

In the high-stakes environment of anti-doping and forensic toxicology, Famprofazone represents a classic "Trojan Horse." A legitimate non-steroidal anti-inflammatory drug (NSAID) used in some regions (e.g., Taiwan, South Korea) as an analgesic, it metabolizes extensively into Methamphetamine (MA) and Amphetamine (AM) .[1][2][3]

Standard screening protocols often flag famprofazone users as illicit methamphetamine abusers. To prevent false accusations and uphold scientific integrity, laboratories must implement a discriminatory confirmation protocol . The detection and precise quantification of the parent compound, Famprofazone, is the only definitive proof of medical ingestion.

This guide details the application of Famprofazone-d3 (the deuterated internal standard) as a requisite tool for this analysis. By utilizing Isotope Dilution Mass Spectrometry (IDMS), researchers can overcome severe matrix effects in urine and blood, ensuring that the detection of the parent compound is robust, reproducible, and legally defensible.

The Metabolic Challenge: Mechanism of Action

Famprofazone is a pyrazolone derivative.[3][4] Upon ingestion, it undergoes rapid N-dealkylation and oxidative degradation.[5] The critical metabolic pathway involves the cleavage of the bridge between the pyrazolone ring and the phenylisopropylamine moiety, releasing methamphetamine.

The "Trojan Horse" Pathway

The presence of MA and AM in urine is not pathognomonic for illicit drug use.

-

Illicit Use: Typically involves d-methamphetamine (potent CNS stimulant).[6]

-

Famprofazone Ingestion: Produces a mixture of d- and l- isomers, but more importantly, traces of the parent compound remain detectable for a short window (typically 24–48 hours post-ingestion).

The analytical imperative is simple: If MA is found, you must search for Famprofazone. If Famprofazone is absent, the defense of "accidental ingestion" weakens significantly.

Figure 1: Metabolic pathway of Famprofazone leading to prohibited stimulants.[6]

The Role of Famprofazone-d3 (Internal Standard)[1]

In quantitative LC-MS/MS analysis, Matrix Effects (ME) —specifically ion suppression or enhancement—are the primary source of error. Biological matrices like urine contain salts, urea, and other organic compounds that compete for ionization energy in the electrospray source (ESI).

Why Famprofazone-d3 is Non-Negotiable

Using a structural analog (e.g., a different pyrazolone) as an internal standard is insufficient because it will not co-elute perfectly with Famprofazone.[6]

-

Co-elution: Famprofazone-d3 has virtually the same retention time as the analyte.[6]

-

Ionization Tracking: Any suppression affecting the analyte at that specific retention time will affect the d3-isotope equally.[6]

-

Correction: The ratio of Analyte Area / IS Area remains constant, canceling out the error.

Technical Specification of the Standard:

Experimental Protocol: Confirmatory Analysis

This protocol describes a validated workflow for the extraction and quantification of Famprofazone in urine using LC-MS/MS with Famprofazone-d3.[6]

Reagents and Standards

-

Stock Solution: 1 mg/mL Famprofazone in Methanol.

-

IS Stock: 100 µg/mL Famprofazone-d3 in Methanol.

-

Buffer: Ammonium Formate (10 mM, pH 3.5).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[6]

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts for hydrophobic parents like Famprofazone compared to "Dilute-and-Shoot".[6]

-

Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.

-

Spike IS: Add 20 µL of Famprofazone-d3 working solution (final conc. 100 ng/mL).

-

Alkalinization: Add 200 µL of 1M NaOH or Carbonate Buffer (pH 9.5).

-

Note: Famprofazone is basic; high pH ensures it is uncharged and extractable into organic solvent.

-

-

Extraction: Add 3 mL of MTBE. Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 3000 rpm for 5 minutes.

-

Evaporation: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Instrumentation Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: 10% B to 90% B over 8 minutes.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |

| Famprofazone | 378.2 [M+H]+ | 230.1 | 148.1 | 20 / 35 |

| Famprofazone-d3 | 381.2 [M+H]+ | 233.1 | 148.1 | 20 / 35 |

Note: The transition 378 -> 230 corresponds to the loss of the amphetamine moiety. The d3 label (if on the pyrazolone N-methyl) is retained in the 233 fragment.[6]

Validation & Quality Assurance (The Self-Validating System)

To ensure the method is authoritative (E-E-A-T), the following validation parameters must be met.

Linearity and Sensitivity

-

Range: 1 ng/mL – 500 ng/mL.

-

LOD (Limit of Detection): Must be < 1 ng/mL. Famprofazone is rapidly metabolized; low-level detection is critical for proving ingestion 24+ hours prior.[6]

Matrix Effect Assessment (Post-Extraction Spike Method)

Calculate Matrix Factor (MF) using Famprofazone-d3:

-

Acceptance: MF should be between 0.8 and 1.2.

-

IS Normalization: The IS-normalized MF must be close to 1.[6]0. If the IS responds differently than the analyte, the method fails.

Interpretation Logic[4]

Figure 2: Decision tree for interpreting Methamphetamine positives in the context of Famprofazone.

References

-

Chan, K. H., et al. (2010). "Famprofazone use can be misinterpreted as methamphetamine abuse."[3][4][7] Journal of Analytical Toxicology, 34(6), 347–353.[3][4][7] Link

-

Cody, J. T. (2002). "Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results." Journal of Occupational and Environmental Medicine, 44(5), 435-450. Link

-

World Anti-Doping Agency (WADA). "Prohibited List."[8] WADA-ama.org. Link

-

Shin, H. S., et al. (1998). "Detection of famprofazone and its metabolites in human urine by gas chromatography-mass spectrometry." Journal of Chromatography B, 712(1-2), 313-319.[6] Link

-

Musshoff, F., et al. (2000). "Metabolic studies of famprofazone in horses." Journal of Chromatography B, 748(2), 397-409. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Famprofazone | CAS:22881-35-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Famprofazone - Wikipedia [en.wikipedia.org]

- 5. Identification of new urinary metabolites of famprofazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Famprofazone | C24H31N3O | CID 3326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Famprofazone use can be misinterpreted as methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Famprofazone as the source of methamphetamine and amphetamine in urine specimen collected during sport competition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Gold Standard in Bioanalysis: A Detailed Protocol for the Preparation and Use of Famprofazone-d3 Internal Standard in GC-MS Applications

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and implementation of a deuterated internal standard, Famprofazone-d3, for the quantitative analysis of Famprofazone in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS). Famprofazone, a non-steroidal anti-inflammatory drug, is of significant interest in forensic and clinical toxicology due to its metabolism to methamphetamine and amphetamine.[1][2][3] The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in regulated bioanalysis. This document details a proposed synthesis strategy for Famprofazone-d3, meticulous protocols for the preparation of stock and working solutions, a robust sample extraction methodology, optimized GC-MS parameters, and a thorough method validation plan compliant with international guidelines.

Introduction: The Imperative for a Stable Isotope-Labeled Internal Standard

Famprofazone is a pyrazolone-based non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[4] Its clinical and forensic relevance is underscored by its metabolic conversion to controlled substances, namely methamphetamine and amphetamine, which can lead to positive results in standard drug tests.[1][2][3] Consequently, the accurate quantification of Famprofazone in biological samples is crucial for correct data interpretation.

Quantitative analysis using mass spectrometry is susceptible to variations arising from sample preparation, chromatographic separation, and ionization efficiency.[5] Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a significant challenge.[5] To mitigate these variables, the use of an internal standard (IS) is essential. An ideal IS co-elutes with the analyte and exhibits identical chemical and physical properties throughout the analytical process.[6] Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely recognized as the "gold standard" in mass spectrometry-based bioanalysis.[5][7] By incorporating deuterium atoms, the mass of the IS is shifted, allowing for its differentiation from the native analyte by the mass spectrometer, while its chemical behavior remains virtually identical. This co-elution and similar behavior ensure that any experimental variability affects both the analyte and the IS to the same extent, enabling highly accurate and precise quantification through ratiometric analysis.[5][6]

This guide provides a detailed framework for the use of Famprofazone-d3 as an internal standard for the GC-MS analysis of Famprofazone.

Conceptual Synthesis of Famprofazone-d3

The synthesis could conceptually proceed via the Knorr pyrazole synthesis, a classic method for preparing pyrazoles and pyrazolones from a hydrazine and a 1,3-dicarbonyl compound.[9] A potential precursor to Famprofazone, lacking the N-methyl group on the pyrazole ring, could be synthesized and subsequently methylated using CD3I to introduce the deuterium label.

It is crucial that the synthesized Famprofazone-d3 has high isotopic enrichment (ideally ≥98%) and chemical purity (>99%) to ensure its performance as an effective internal standard.

Materials and Reagents

| Material/Reagent | Grade/Purity | Recommended Supplier |

| Famprofazone Reference Standard | >98% | Commercially Available |

| Famprofazone-d3 | >98%, isotopic purity >98% | Custom Synthesis/Specialty Chemical Supplier |

| Methanol | HPLC or LC-MS grade | Major Chemical Supplier |

| Acetonitrile | HPLC or LC-MS grade | Major Chemical Supplier |

| Water | Deionized, 18 MΩ·cm | In-house purification system |

| Dichloromethane | HPLC grade | Major Chemical Supplier |

| Isopropanol | HPLC grade | Major Chemical Supplier |

| Ammonium Hydroxide | ACS reagent grade | Major Chemical Supplier |

| n-Hexane | HPLC grade | Major Chemical Supplier |

| Solid Phase Extraction (SPE) Cartridges | Mixed-mode cation exchange | Reputable Chromatography Supplier |

| Human Plasma/Urine (Blank) | Drug-free, certified | Biological Material Supplier |

Preparation of Internal Standard Solutions

Famprofazone-d3 Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of Famprofazone-d3 into a 10 mL volumetric flask.

-

Dissolve the solid in methanol and bring to volume with the same solvent.

-

Stopper the flask and sonicate for 5-10 minutes to ensure complete dissolution.

-

Label the flask clearly as "Famprofazone-d3 Stock Solution (1 mg/mL)" and store at -20°C in an amber vial.

Famprofazone-d3 Working Solution (10 µg/mL)

-

Pipette 100 µL of the 1 mg/mL Famprofazone-d3 stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

Mix thoroughly by inversion.

-

Label the flask as "Famprofazone-d3 Working Solution (10 µg/mL)" and store at 2-8°C. This solution should be prepared fresh weekly.

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is optimized for the extraction of Famprofazone from a 1 mL human plasma sample.

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

Vortex each sample for 10 seconds.

-

Pipette 1 mL of plasma into a clean glass test tube.

-

Spike with 50 µL of the 10 µg/mL Famprofazone-d3 working solution to achieve a final concentration of 500 ng/mL.

-

Add 2 mL of 4% phosphoric acid and vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water.

-

Follow with a wash of 3 mL of acetonitrile.

-

Dry the cartridge under high vacuum for 5 minutes.

-

-

Elution:

-

Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2 v/v/v).

-

Collect the eluate in a clean glass tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of ethyl acetate.

-

Vortex for 30 seconds and transfer the solution to a GC-MS autosampler vial.

-

Experimental Workflow Diagram

Caption: Workflow for the extraction of Famprofazone from plasma using SPE.

GC-MS Instrumentation and Parameters

The following parameters have been found to be effective for the analysis of Famprofazone. Optimization may be required for different instrumentation.

| Parameter | Setting |

| Gas Chromatograph | |

| Instrument | Agilent 7890B GC System (or equivalent) |

| Injection Port | Splitless, 250°C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Instrument | Agilent 5977B MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| Famprofazone | 286 (Quantifier) , 229, 91 |

| Famprofazone-d3 | 289 (Quantifier) , 232, 91 |

Note: The quantifier ion for Famprofazone-d3 is predicted based on the addition of three mass units from the trideuterated methyl group to the parent molecule's fragment containing that group.

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability for its intended purpose. The validation should be conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guidelines.[10][11][12]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of Famprofazone and Famprofazone-d3 in blank matrix from at least 6 different sources. |

| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte. | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements. | Assessed at a minimum of four QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision criteria as stated above. |

| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible across the concentration range. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |

Logical Relationship for Quantitative Analysis

Caption: The core principle of quantification using an internal standard.

Conclusion

The use of a deuterated internal standard, such as Famprofazone-d3, is indispensable for the development of a robust and reliable GC-MS method for the quantification of Famprofazone in biological samples. The protocols and guidelines presented in this application note provide a comprehensive framework for the successful implementation of this "gold standard" approach. By carefully preparing the internal standard, optimizing sample preparation and instrumental parameters, and conducting a thorough method validation, researchers can ensure the generation of high-quality, defensible data for both research and regulated bioanalytical applications.

References

-

Metabolic profile of famprofazone following multidose administration. (2004). Journal of Analytical Toxicology. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]

-

Stereoselective metabolism of famprofazone in humans: N-dealkylation and beta- and p-hydroxylation. (1994). PubMed. [Link]

-

Famprofazone | C24H31N3O | CID 3326. (n.d.). PubChem. [Link]

-

Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. (2024). Journal of Biomolecular NMR. [Link]

-

Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. (2024). Forensic Chemistry. [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]

-

FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]

-

Metabolic Profile of Famprofazone Following Multidose Administration. (2025). ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2017). RWTH Publications. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

-

Metabolic Profile of Famprofazone Following Multidose Administration. (2004). Journal of Analytical Toxicology. [Link]

-

Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. (2013). Semantic Scholar. [Link]

-

synthesis of pyrazoles. (2019). YouTube. [Link]

-

Metabolic profile of famprofazone following multidose administration. (2004). Semantic Scholar. [Link]

-

Metabolic profile of famprofazone following multidose administration. (2004). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolic profile of famprofazone following multidose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. books.rsc.org [books.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. institucional.ufrrj.br [institucional.ufrrj.br]

- 11. researchgate.net [researchgate.net]

- 12. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

Application Note: High-Recovery Solid Phase Extraction of Famprofazone and its Metabolites from Human Urine Using a Mixed-Mode Cation Exchange Sorbent

Introduction & Significance

Famprofazone is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] A critical consideration in its toxicological and forensic analysis is its extensive metabolism in the human body to pharmacologically active amphetamines, primarily methamphetamine and its metabolite, amphetamine.[3][4][5][6] This metabolic conversion can lead to positive results in standard amphetamine drug tests, potentially misinterpreting legitimate therapeutic use as illicit substance abuse.[1][7] Consequently, the development of a highly selective and sensitive analytical method capable of distinguishing and accurately quantifying both the parent drug and its key metabolites in biological matrices is paramount.

Urine is the primary matrix for monitoring Famprofazone use and its metabolic profile.[6][7][8] However, urine is a complex biological fluid containing numerous endogenous interfering substances such as salts, urea, and pigments. A robust sample preparation step is therefore essential to isolate the analytes of interest, remove matrix interferences, and concentrate the sample to meet the detection limits of modern chromatographic systems like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This application note details a comprehensive Solid Phase Extraction (SPE) protocol for the efficient and reproducible extraction of Famprofazone and its metabolites from human urine. The method leverages a mixed-mode cation exchange sorbent, which provides a dual retention mechanism—reversed-phase and ion exchange—for superior selectivity and sample cleanup.[9][10][11] The protocol is designed for use with Famprofazone-d3, a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for ensuring accuracy and precision in quantitative bioanalysis by correcting for variability during sample preparation and instrument analysis.[12]

Analyte Properties & SPE Strategy

Physicochemical Characteristics

Famprofazone is a lipophilic, basic compound containing a tertiary amine functional group.[13][14] This dual nature—hydrophobicity and the ability to carry a positive charge under acidic conditions—is the key to the extraction strategy.

| Property | Famprofazone (C₂₄H₃₁N₃O) |

| Molecular Weight | 377.52 g/mol [1] |

| Chemical Structure | 1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one[5] |

| Analyte Type | Lipophilic Basic Compound |

| Internal Standard | Famprofazone-d3 (deuterated stable isotope) |

Principle of Mixed-Mode Cation Exchange SPE

This protocol employs a mixed-mode sorbent that combines non-polar reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functionalities on a single polymeric support.[9] This dual-retention mechanism provides enhanced selectivity compared to single-mode sorbents.

-

Retention Mechanism : Under acidic conditions (pH ≤ 4), the tertiary amine on Famprofazone becomes protonated, acquiring a positive charge. The sample is loaded onto the SPE cartridge, and the analyte is retained by two powerful interactions:

-

Ion Exchange : The positively charged analyte binds electrostatically to the negatively charged sulfonic acid groups on the sorbent.[15]

-

Reversed-Phase : The non-polar regions of the analyte interact hydrophobically with the carbon chains of the sorbent.

-

-

Interference Removal : This dual retention allows for a rigorous, multi-step wash procedure.

-

An acidic aqueous wash removes polar, uncharged interferences.

-

An organic wash (e.g., methanol) removes non-polar interferences that are retained by hydrophobic interactions but not by the stronger ion-exchange mechanism.

-

-

Selective Elution : The analyte is eluted by disrupting the ion-exchange interaction. A basic elution solvent (containing ammonium hydroxide) neutralizes the charge on the analyte, breaking the electrostatic bond and releasing it from the sorbent. The organic component of the elution solvent simultaneously disrupts any remaining hydrophobic interactions.[9][16]

Materials & Methodology

Equipment & Consumables

-

Solid Phase Extraction Cartridges: Mixed-Mode Polymeric Cation Exchange (e.g., 30 mg / 1 mL)

-

SPE Vacuum Manifold

-

Nitrogen Evaporator with water bath at 35-40°C

-

Centrifuge

-

Vortex Mixer

-

Analytical Balance

-

Calibrated Pipettes

-

Glass Test Tubes (12 x 75 mm)

-

Autosampler Vials with Inserts

Reagents & Standards

-

Famprofazone and Famprofazone-d3 analytical standards

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18 MΩ·cm)

-

Formic Acid (≥98%)

-

Ammonium Hydroxide (28-30%)

-

Sodium Acetate Buffer (1 M, pH 5.0)

Detailed Experimental Protocol

Preparation of Solutions

-

Internal Standard (IS) Working Solution (1 µg/mL): Prepare a stock solution of Famprofazone-d3 in methanol. Serially dilute to create a 1 µg/mL working solution in 50:50 methanol/water. Store at -20°C.

-

Wash Solvent 1 (Aqueous): 2% Formic Acid in Deionized Water.

-

Wash Solvent 2 (Organic): 100% Methanol.

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol. Prepare fresh daily.

Sample Pre-treatment and Enzymatic Hydrolysis

The majority of Famprofazone metabolites are excreted in urine as glucuronide conjugates.[7][8] Hydrolysis is necessary to cleave these conjugates for total analyte quantification.

-

Pipette 1.0 mL of urine sample into a glass test tube.

-

Add 25 µL of the 1 µg/mL Famprofazone-d3 internal standard working solution.

-

Add 500 µL of 1 M Sodium Acetate Buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase enzyme solution.

-

Vortex gently for 10 seconds.

-

Incubate the sample in a water bath at 60°C for 1-2 hours.[17]

-

After incubation, cool the sample to room temperature and centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

Solid Phase Extraction Procedure

The following steps should be performed on a vacuum manifold. Adjust the flow rate to approximately 1-2 mL/minute.

-

Condition: Pass 1 mL of Methanol through the SPE cartridge. This solvates the sorbent.

-

Equilibrate: Pass 1 mL of Deionized Water, followed by 1 mL of 2% Formic Acid in water through the cartridge. This prepares the sorbent for optimal analyte retention.[16]

-

Load: Load the supernatant from the pre-treated urine sample (from step 4.2.7) onto the cartridge.

-

Wash 1 (Aqueous Wash): Pass 1 mL of 2% Formic Acid in water through the cartridge. This removes hydrophilic interferences.

-

Wash 2 (Organic Wash): Pass 1 mL of Methanol through the cartridge. This removes hydrophobically-bound interferences that are not retained by ion exchange.

-

Dry: Dry the cartridge under full vacuum for 5 minutes to remove residual wash solvents.

-

Elute: Place clean collection tubes in the manifold. Elute the analytes by passing 1 mL of the Elution Solvent (5% NH₄OH in Methanol) through the cartridge. A second elution with another 1 mL may be performed to ensure complete recovery.

Post-Elution Processing

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 10:90 Acetonitrile/Water with 0.1% Formic Acid) that is compatible with the initial LC mobile phase.

-

Transfer: Vortex for 20 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Expected Performance & Troubleshooting

This mixed-mode SPE protocol is designed for high, reproducible recovery and excellent extract cleanliness, which are critical for sensitive LC-MS/MS analysis.

Performance Characteristics

| Parameter | Expected Value | Rationale |

| Analyte Recovery | > 90% | The dual retention mechanism strongly binds the analyte, minimizing loss during wash steps, while the specific elution solvent ensures complete release.[9][19] |

| Precision (%RSD) | < 10% | The use of a stable isotope-labeled internal standard and a robust, automatable SPE procedure minimizes variability.[12][18] |

| Matrix Effects | Minimal | The rigorous wash steps effectively remove phospholipids and other ion-suppressing compounds from the urine matrix. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | 1. Incomplete elution. 2. Analyte breakthrough during loading/washing. 3. Incomplete hydrolysis. | 1. Increase the volume or basicity of the elution solvent (e.g., 5% to 7% NH₄OH). 2. Ensure sample pH is properly acidified (<4.0) before loading. 3. Increase incubation time or enzyme concentration for hydrolysis. |

| High Variability (%RSD) | 1. Inconsistent flow rates. 2. Incomplete drying of sorbent before elution. 3. Inconsistent evaporation/reconstitution. | 1. Use an automated SPE system or ensure consistent vacuum pressure. 2. Ensure cartridge is thoroughly dry to prevent dilution of the elution solvent. 3. Ensure complete dryness before reconstitution; vortex thoroughly. |

| High Matrix Effects | 1. Insufficient washing. 2. Inappropriate sorbent choice. | 1. Increase the volume of the organic wash step (Methanol). 2. Confirm the use of a mixed-mode cation exchange sorbent suitable for basic compounds. |

Workflow Visualization